Cas no 559-14-8 (Perfluorooctene-1)

ペルフルオロオクテン-1(Perfluorooctene-1)は、炭素鎖にフッ素原子が完全に置換されたフルオロオレフィン化合物です。その高い化学的安定性、優れた耐熱性、および低表面エネルギー特性から、特殊コーティング材料や撥水剤、半導体製造プロセスにおける洗浄剤など、高度な産業用途に適しています。特に、他のフルオロカーボンと比べて分子構造がシンプルなため、反応制御が容易で、高純度での合成が可能です。さらに、環境負荷低減の観点から、従来のPFOA/PFOS系物質に代わる代替材料としての研究も進められています。

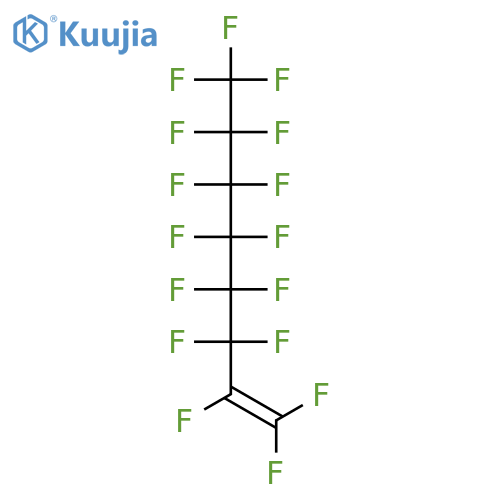

Perfluorooctene-1 structure

Perfluorooctene-1 化学的及び物理的性質

名前と識別子

-

- 1-Octene,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-

- 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluorooct-1-ene

- PERFLUOROOCT-1-ENE

- Perfluorooctene-1

- EINECS 209-202-5

- Hexadecafluor-oct-1-en

- hexadecafluoro-oct-1-ene

- PC3331

- perfluoro-1-octene

- SCHEMBL161264

- MS-20357

- 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-1-octene

- NS00019136

- 1-Octene, 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecafluoro-

- AKOS016015988

- 559-14-8

- FT-0676897

- MFCD00236708

- DTXSID40204489

- perfluorooctene

- A830856

- STL555844

- hexadecafluorooct-1-ene

- BBL102045

-

- MDL: MFCD00236708

- インチ: InChI=1S/C8F16/c9-1(2(10)11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24

- InChIKey: YCBPKOZNGFQMPB-UHFFFAOYSA-N

- ほほえんだ: C(=C(F)F)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

計算された属性

- せいみつぶんしりょう: 399.97400

- どういたいしつりょう: 399.974

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 24

- 回転可能化学結合数: 6

- 複雑さ: 503

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 密度みつど: 1.658

- ふってん: 105°C

- フラッシュポイント: 29.6°C

- 屈折率: 1.272

- PSA: 0.00000

- LogP: 5.80280

Perfluorooctene-1 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009123-1g |

Perfluorooctene-1 |

559-14-8 | 95% | 1g |

1120.0CNY | 2021-07-05 | |

| TRC | P336328-500mg |

Perfluorooctene-1 |

559-14-8 | 500mg |

$ 95.00 | 2022-06-03 | ||

| Apollo Scientific | PC3331-1g |

Perfluorooct-1-ene |

559-14-8 | 1g |

£150.00 | 2025-02-21 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-264049A-25 g |

Perfluorooct-1-ene, |

559-14-8 | 25g |

¥5,964.00 | 2023-07-10 | ||

| A2B Chem LLC | AG22580-1g |

Perfluorooctene-1 |

559-14-8 | 95% | 1g |

$174.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1192247-5g |

Perfluorooct-1-ene |

559-14-8 | 98% | 5g |

¥3343.00 | 2024-05-08 | |

| A2B Chem LLC | AG22580-5g |

Perfluorooctene-1 |

559-14-8 | 95% | 5g |

$347.00 | 2024-04-19 | |

| TRC | P336328-50mg |

Perfluorooctene-1 |

559-14-8 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Apollo Scientific | PC3331-5g |

Perfluorooct-1-ene |

559-14-8 | 5g |

£330.00 | 2025-02-21 | ||

| Chemenu | CM377652-5g |

hexadecafluorooct-1-ene |

559-14-8 | 95%+ | 5g |

$367 | 2023-02-02 |

Perfluorooctene-1 関連文献

-

V. Vasanthakumar,S. Mohanapriya,A. Priyadharsan,P. M. Anbarasan,P. M. G. Nambissan,V. Raj New J. Chem. 2019 43 2942

-

Motoyasu Kobayashi,Yuji Higaki,Taichi Kimura,Frédéric Boschet,Atsushi Takahara,Bruno Ameduri RSC Adv. 2016 6 86373

559-14-8 (Perfluorooctene-1) 関連製品

- 755-25-9(Perfluorohexene-1)

- 1767-94-8(6H-Perfluorohex-1-ene)

- 355-63-5(Perfluoro-1-heptene (Technical Grade))

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 4770-00-7(3-cyano-4-nitroindole)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:559-14-8)Perfluorooctene-1

清らかである:99%/99%

はかる:5g/25g

価格 ($):295.0/986.0